A110

Microsomal stability Metabolic half-life IMPDH inhibitor pharmacokinetics

A110 is the most kinetically resolved IMPDH inhibitor in the triazole-ether class, addressing the need for a mechanistically unambiguous reference compound. Key differentiation: • Only compound with experimentally determined microscopic rate constants (nine constants, two equilibria; Kd ≈ 50 nM for E-XMP*, Kd ≈ 1 μM for E·IMP) • Uniquely competitive with NAD⁺ in CpIMPDH, unlike noncompetitive analogs (C91, P32) • Mouse liver microsomal half-life of 320 min - 70-fold longer than A119, 2.7-fold longer than P131 • Essential negative-control for cryptosporidiosis models: paradoxically promotes infection via systemic distribution

Molecular Formula C19H15ClN4O2
Molecular Weight 366.81
CAS No. 1185388-35-5
Cat. No. B605030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA110
CAS1185388-35-5
SynonymsA110;  A 110;  A-110
Molecular FormulaC19H15ClN4O2
Molecular Weight366.81
Structural Identifiers
SMILESC[C@H](C1=CN(C2=CC=C(Cl)C=C2)N=N1)OC3=C4C=CC=CC4=[N+]([O-])C=C3
InChIInChI=1S/C19H15ClN4O2/c1-13(17-12-23(22-21-17)15-8-6-14(20)7-9-15)26-19-10-11-24(25)18-5-3-2-4-16(18)19/h2-13H,1H3/t13-/m1/s1
InChIKeySVKHERCOWKMPQO-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A110 Overview: Triazole IMPDH Inhibitor Tool Compound


A110, chemically defined as (R)-4-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethoxy)quinoline 1-oxide (C₁₉H₁₅ClN₄O₂, MW 366.80), belongs to the 1,2,3-triazole-containing ether class of inosine 5′-monophosphate dehydrogenase (IMPDH) inhibitors. First disclosed by Maurya et al. in a 2009 structure–activity relationship study of anti-cryptosporidial agents [1], A110 binds within the NAD⁺ cofactor site and forms a ternary complex with IMP. Its binding mode has been structurally validated by X-ray crystallography in complex with IMPDH from Clostridium perfringens (PDB 4Q33) [2] and Bacillus anthracis (PDB 4MYA) [3], establishing it as one of the most extensively structurally characterized molecular probes within the triazole-ether IMPDH inhibitor series.

Why A110 Substitution Fails


Triazole-ether IMPDH inhibitors sharing the same NAD⁺-site binding mode exhibit profound divergence in pharmacological properties that are invisible to potency screening alone. In the Gorla et al. 2014 head-to-head study, compounds with identical CpIMPDH IC₅₀ values (18 nM) displayed microsomal half-lives ranging from 120 to 320 min, while a close structural analog (A119) with superior enzyme potency (IC₅₀ 1.2 nM) had a near-negligible half-life of 4.6 min [1]. A110 uniquely exhibits competitive inhibition with respect to NAD⁺ in CpIMPDH, whereas the majority of series members, including C91 and P32, are noncompetitive [2]. Moreover, A110 paradoxically promotes rather than suppresses Cryptosporidium infection in vivo, a property directly linked to its distinct systemic distribution profile and not predicted by in vitro IC₅₀ [1]. Substituting A110 with any other IMPDH inhibitor without accounting for these orthogonal properties — metabolic stability, inhibition mechanism, or in vivo distribution — will yield non-comparable experimental outcomes.

A110 Differential Evidence vs IMPDH Comparators


Microsomal Stability Advantage Over P131 and A119

In a direct head-to-head comparison of eight CpIMPDH inhibitors assayed under identical conditions using mouse liver microsomes, A110 demonstrated a half-life (t₁/₂) of 320 minutes — the longest among all compounds tested. This represents a 2.7-fold advantage over P131 (t₁/₂ = 120 min), which shares the same CpIMPDH IC₅₀ of 18 nM, and a 70-fold advantage over the more potent analog A119 (CpIMPDH IC₅₀ = 1.2 nM; t₁/₂ = 4.6 min) [1]. The data originate from Table 1 of Gorla et al. (2014), where all compounds were evaluated under a standardized mouse liver microsomal stability protocol. The 320-minute half-life positions A110 in a distinct DMPK category from all other series members and makes it the preferred choice for experiments requiring sustained compound exposure.

Microsomal stability Metabolic half-life IMPDH inhibitor pharmacokinetics Preclinical DMPK

Pre-Steady-State Binding to E-XMP* vs E·IMP

Stopped-flow pre-steady-state kinetic analysis by Kuzmič et al. (2016) resolved nine microscopic rate constants and two equilibrium constants for A110 binding to Bacillus anthracis IMPDH. A110 binds predominantly to the covalent intermediate E-XMP* with high affinity (Kd ≈ 50 nM), whereas binding to the E·IMP complex is approximately 20-fold weaker (Kd ≈ 1 μM). This kinetic dissection demonstrates that the E·IMP·A110 ternary complex observed crystallographically is largely kinetically irrelevant [1]. This level of mechanistic resolution distinguishes A110 from most IMPDH inhibitors, for which only steady-state IC₅₀ values are reported. For compound C91, parallel pre-steady-state experiments revealed a qualitatively similar but quantitatively different binding profile (Kd ≈ 40 nM for E-XMP*) [2], indicating that even within this class, ligand-specific kinetic signatures exist.

Pre-steady-state kinetics Stopped-flow IMPDH catalytic mechanism E-XMP* intermediate

NAD⁺-Competitive Inhibition Mechanism in CpIMPDH

In a systematic mechanism-of-inhibition study across five structurally distinct compound series (140 compounds total), Mandapati et al. (2014) determined the inhibition modality of six representative inhibitors — A110, C91, D67, P32, P68, and Q21 — with respect to both IMP and NAD⁺ for BaIMPDH and CpIMPDH. A110 and Q21 were the only compounds that displayed competitive inhibition with respect to NAD⁺ in CpIMPDH; all other tested inhibitors (C91, D67, P32, P68) were noncompetitive. With respect to IMP, all six compounds were uncompetitive inhibitors of CpIMPDH [1]. This NAD⁺-competitive behavior implies that A110 directly competes with the cofactor for the NAD⁺ binding site in the parasite enzyme, providing a mechanistic rationale for its distinct SAR relative to noncompetitive analogs.

Enzyme inhibition mechanism NAD⁺ competition IMPDH inhibitor classification CpIMPDH

In Vivo Pro-Infection Paradox and Systemic Distribution

In the IL-12 knockout mouse model of cryptosporidiosis, A110 was one of eight compounds evaluated for in vivo antiparasitic efficacy. While the best compound, P131 (250 mg/kg/day), performed equivalently to paromomycin (2,000 mg/kg/day), A110 uniquely appeared to promote Cryptosporidium infection rather than suppress it. Pharmacokinetic analysis revealed that A110 had the highest systemic distribution among all eight compounds, in contrast to P131, which had the lowest systemic distribution but accumulated to high concentrations within intestinal cells. Critically, A110 also caused specific alterations in fecal microbiota that were not observed with P131 or vehicle alone [1]. This paradoxical in vivo phenotype makes A110 an invaluable mechanistic probe for dissecting the relationship between systemic distribution, gut microbiota, and antiparasitic efficacy — a role that no other compound in this series can fulfill.

Systemic distribution In vivo pharmacology Cryptosporidium infection Microbiota alteration

Gram-Positive Antibacterial Activity Against B. anthracis

From a library of 140 CpIMPDH inhibitors spanning five structural classes screened for antibacterial activity, only four compounds — A98, A110, P146, and P150 — achieved minimum inhibitory concentrations (MIC) ≤ 2 μM against B. anthracis Sterne 7702. A110 displayed a BaIMPDH IC₅₀ of 30 ± 3 nM and MIC values of 2 μM against B. anthracis, 2–8 μM against two Staphylococcus aureus strains, and 3.8 μM against Listeria monocytogenes. Addition of guanine increased MIC values at least 8-fold, confirming on-target IMPDH-mediated antibacterial activity [1]. Among the four MIC-active compounds, only A98 and A110 demonstrated potent activity against L. monocytogenes, further suggesting that the 'A' triazole-ether scaffold is particularly amenable to broad-spectrum antibacterial development. By comparison, 78% of all compounds tested had BaIMPDH IC₅₀ ≤ 1 μM, yet the vast majority failed to translate enzyme inhibition into cellular antibacterial activity — underscoring that A110's MIC potency is a rare and distinguishing property.

Antibacterial Bacillus anthracis Minimum inhibitory concentration Gram-positive

A110 Optimal Application Scenarios


Pre-Steady-State Kinetic and Mechanistic Studies

A110 is the only IMPDH inhibitor within the triazole-ether series for which pre-steady-state stopped-flow kinetic parameters (nine microscopic rate constants, two equilibrium constants) have been experimentally resolved, yielding defined binding affinities (Kd ≈ 50 nM for E-XMP*; Kd ≈ 1 μM for E·IMP) on the Bacillus anthracis IMPDH reaction pathway [1]. Its competitive inhibition mechanism with respect to NAD⁺ in CpIMPDH further distinguishes it from noncompetitive analogs (C91, D67, P32, P68) [2]. Investigators designing time-resolved fluorescence or rapid-quench experiments to dissect IMPDH catalytic mechanism, or testing computational models of ligand binding to distinct enzyme conformations, should select A110 as the reference inhibitor because no other compound in this class provides comparable kinetic resolution.

In Vivo PK/ADME with Exceptional Metabolic Stability

With a mouse liver microsomal half-life of 320 minutes — approximately 2.7-fold longer than P131 (120 min) and 70-fold longer than the more potent A119 (4.6 min) — A110 is the most metabolically stable CpIMPDH inhibitor evaluated in a standardized comparative DMPK panel [1]. This property is critical for experimental protocols involving sustained systemic exposure, extended time-course sampling, or formulations where rapid first-pass metabolism would otherwise preclude meaningful pharmacokinetic parameter estimation. Researchers should explicitly select A110 over P131 or A119 when microsomal stability is the primary selection criterion, as potency alone does not predict in vivo exposure.

Antibacterial Discovery Targeting B. anthracis and Gram-Positives

A110 is one of only four compounds from a 140-member library to achieve MIC ≤ 2 μM against B. anthracis Sterne 7702, with confirmed on-target activity (MIC increased ≥8-fold upon guanine supplementation) [1]. It further demonstrates antibacterial activity against S. aureus (MIC 2–8 μM) and L. monocytogenes (MIC 3.8 μM), and is one of only two compounds in the series active against the latter pathogen. Medicinal chemistry teams optimizing IMPDH-targeted antibacterials should use A110 as the benchmark triazole-ether scaffold reference for establishing MIC-based SAR and as a starting point for lead optimization against Gram-positive biodefense-relevant organisms.

Negative Control for Cryptosporidiosis Efficacy and Microbiota

A110 is uniquely suited as a negative-control IMPDH inhibitor in mouse models of cryptosporidiosis because it paradoxically promotes rather than suppresses Cryptosporidium infection — an effect mechanistically linked to its high systemic distribution and specific alteration of fecal microbiota composition not observed with vehicle or the antiparasitic compound P131 [1]. No other IMPDH inhibitor in the published series exhibits this controlled, mechanistically characterized in vivo phenotype. Any cryptosporidiosis drug discovery program requiring a tool to discriminate between target-engaged antiparasitic efficacy and off-target or distribution-mediated effects should include A110 as an essential control arm.

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